(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol
Overview
Description
(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol: is a halogenated heterocyclic compound with the empirical formula C9H8BrNO3 and a molecular weight of 258.07 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a furo[3,2-c]pyridine ring system, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol typically involves the bromination of a furo[3,2-c]pyridine precursor followed by methoxylation and subsequent reduction to introduce the methanol group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methanol or sodium methoxide for the methoxylation step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate solvents, would apply.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding de-brominated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the bromine atom and methoxy group may facilitate binding to specific enzymes or receptors, leading to biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (5-Methylfuro[2,3-b]pyridin-2-yl)methanol
- (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
- (5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol
Uniqueness
(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a bromine atom and a methoxy group on the furo[3,2-c]pyridine ring system differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity .
Properties
IUPAC Name |
(6-bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-13-8-7-5(3-11-9(8)10)2-6(4-12)14-7/h2-3,12H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQSVJUQVZJQMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CN=C1Br)C=C(O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.